N'-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyl group and a methylphenyl group linked through an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction could produce naphthylamines.
Scientific Research Applications
N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Methylphenyl)methylidene]-2-[(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- N’,N’'-[1,4-Phenylenedi(E)methylylidene]bis[2-(1-naphthylamino)acetohydrazide]
Uniqueness
N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyl group and a methylphenyl group linked through an acetohydrazide moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H19N3O |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H19N3O/c1-15-6-8-16(9-7-15)13-22-23-20(24)14-21-19-11-10-17-4-2-3-5-18(17)12-19/h2-13,21H,14H2,1H3,(H,23,24)/b22-13+ |
InChI Key |
LCTRMNPDPCWEQK-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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